Molecular Weight and Lipophilic Ligand Efficiency Differentiation vs. Cyclopropylsulfonyl Analog (1428352-08-2)
The target compound (1428373-74-3) possesses a molecular weight (MW) of 286.35 g/mol, with its molecular formula contributing 11 carbons . In a direct structural comparator analysis, the cyclopropylsulfonyl analog (CAS 1428352-08-2) has a significantly larger MW of 312.39 g/mol and 13 carbons . This results in a MW difference of 26.04 g/mol. For a fragment-like or lead-like molecule, this 9.1% increase in mass signifies a substantial liability for achieving high ligand efficiency indices, which are predictive of downstream success in optimization [1]. The lower MW and reduced carbon count of 1428373-74-3 provide a clear advantage for fragment-based screening campaigns where strict physicochemical cutoffs (e.g., MW < 300) are enforced.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 286.35 g/mol (C11H18N4O3S) |
| Comparator Or Baseline | Cyclopropylsulfonyl analog (CAS 1428352-08-2): 312.39 g/mol (C13H20N4O3S) |
| Quantified Difference | 26.04 g/mol lower (9.1% reduction in MW) |
| Conditions | Calculated from molecular formula, standard atomic weights. |
Why This Matters
A lower molecular weight, while maintaining core pharmacophoric features, directly translates to higher ligand efficiency metrics, a critical parameter for prioritizing chemical starting points in hit-to-lead programs.
- [1] Hopkins, A. L., Groom, C. R., & Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431 (2004). View Source
